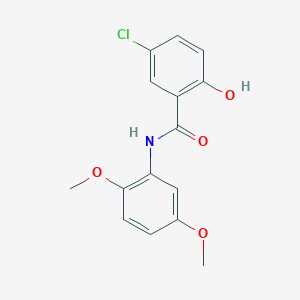
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on ist eine organische Verbindung, die zur Klasse der Indenone gehört. Indenone zeichnen sich durch ein kondensiertes Ringsystem aus, das aus einem Benzolring besteht, der mit einem Cyclopentenring verschmolzen ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Reduktion des entsprechenden Keton-Vorläufers unter Verwendung eines geeigneten Reduktionsmittels. Beispielsweise kann die Reduktion von 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on unter milden Bedingungen mit Natriumborhydrid (NaBH4) in Methanol durchgeführt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on kann biokatalytische Prozesse umfassen. Diese Prozesse nutzen Enzyme oder ganze Zellen, um die Reduktion des Keton-Vorläufers zum gewünschten Produkt zu katalysieren. Beispielsweise wurde die Verwendung von Candida antarctica-Zellen für die biokatalytische Reduktion des Keton-Vorläufers berichtet, um einen hohen enantiomeren Überschuss und gute Ausbeuten zu erzielen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be carried out using sodium borohydride (NaBH4) in methanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes. These processes utilize enzymes or whole cells to catalyze the reduction of the ketone precursor to the desired product. For instance, the use of Candida antarctica cells for the biocatalytic reduction of the ketone precursor has been reported to yield high enantiomeric excess and good yields .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) weiter zum entsprechenden Alkohol reduziert werden.
Substitution: Die Hydroxymethylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in wässriger Lösung unter Rückflussbedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether.
Substitution: Nukleophile wie Natriumazid (NaN3) in Dimethylsulfoxid (DMSO).
Hauptprodukte, die gebildet werden
Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-on.
Reduktion: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: 3-(Azidomethyl)-2,3-dihydro-1H-inden-1-on.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als chiraler Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird in der Untersuchung enzymkatalysierter Reaktionen und als Substrat für die Biokatalyseforschung verwendet.
Wirkmechanismus
Der Wirkmechanismus von (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxymethylgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und so Enzym-Substrat-Wechselwirkungen erleichtern. Darüber hinaus ermöglicht die chirale Natur der Verbindung eine selektive Wechselwirkung mit chiralen Rezeptoren, wodurch biologische Pfade beeinflusst und ihre Wirkungen ausgeübt werden .
Wissenschaftliche Forschungsanwendungen
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Wirkmechanismus
The mechanism of action of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- 4-{(2S,3S)-3-(Hydroxymethyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran
- 5-Hydroxy-3S-hydroxymethyl-6-methyl-2,3-dihydrobenzofuran
Einzigartigkeit
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-on ist einzigartig aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins der Hydroxymethylgruppe. Diese Kombination von Merkmalen macht es zu einem wertvollen Zwischenprodukt bei der Synthese chiraler Verbindungen und zu einem nützlichen Werkzeug in der asymmetrischen Synthese.
Eigenschaften
CAS-Nummer |
651013-89-7 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3S)-3-(hydroxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
InChI-Schlüssel |
LPZTWGCXJIQDGK-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)CO |
Kanonische SMILES |
C1C(C2=CC=CC=C2C1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


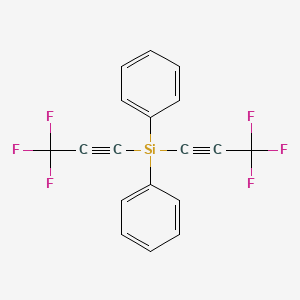
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
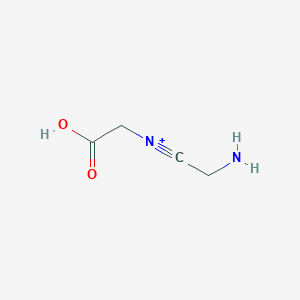
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


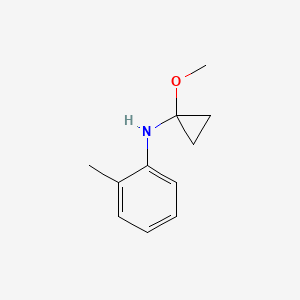
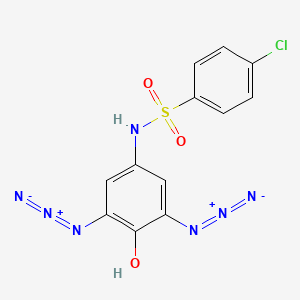
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
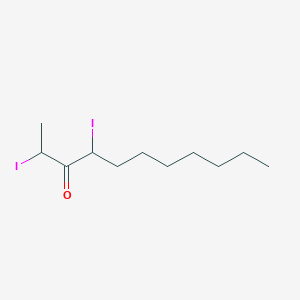
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
